![molecular formula C21H24N4O2S B2658662 4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775549-25-1](/img/structure/B2658662.png)
4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of organic compound . It is part of a class of compounds known as 1,2,4-triazoles , which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of this compound can be achieved through several steps . First, 2-methyl-1,3,4-thiadiazole undergoes an N-methylation reaction to produce a methylated product . Then, this product reacts with ethanol to generate the final compound .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an N-methylation reaction and a reaction with ethanol .Physical And Chemical Properties Analysis
This compound is an organic synthetic compound . It has a molecular weight of 157.17, a density of 1.28g/cm³, and a refractive index of 1.557 .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Activities : Research has shown that triazole derivatives exhibit significant antimicrobial activity against a range of microorganisms. For example, the synthesis and pharmacological evaluation of novel triazole derivatives have demonstrated good antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Suresh et al., 2016).
Antituberculosis Agents : The antimicrobial potential extends to antituberculosis activity, with certain triazole derivatives being evaluated for their effectiveness against Mycobacterium tuberculosis. This suggests the applicability of triazole-based compounds in tuberculosis drug discovery (Odingo et al., 2014).
Anticancer Properties : Some studies have explored the anticancer properties of triazole derivatives, focusing on their mechanism of action and binding affinity to target proteins involved in cancer progression. This research avenue underscores the therapeutic potential of triazole compounds in oncology (Karayel, 2021).
Chemical Synthesis and Functionalization
Synthetic Methodologies : The development of novel synthetic routes for triazole derivatives, including those incorporating substituents that enhance biological activity, is a key area of research. These methodologies are crucial for expanding the chemical diversity and potential applications of triazole-based compounds in medicinal chemistry and beyond (Magano et al., 2014).
Surface Activity and Corrosion Inhibition : Triazole derivatives have also been studied for their surface activity and as corrosion inhibitors, indicating their potential utility in industrial applications and materials science (Ansari et al., 2014).
Safety And Hazards
This compound is an organic synthetic compound and may have certain toxicity. It should be avoided from inhalation or ingestion . If accidentally ingested or any abnormal reaction occurs, medical attention should be sought promptly . When handling this type of chemical substance, it is best to follow laboratory safety procedures and refer to relevant product manuals and safety data sheets .
properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14-3-5-16(6-4-14)13-25-19(22-23-21(25)27)17-7-10-24(11-8-17)20(26)18-15(2)9-12-28-18/h3-6,9,12,17H,7-8,10-11,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJAHEQINFGEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2658581.png)
![5-bromo-2-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2658583.png)
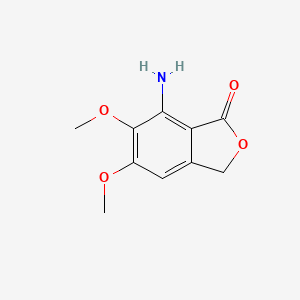
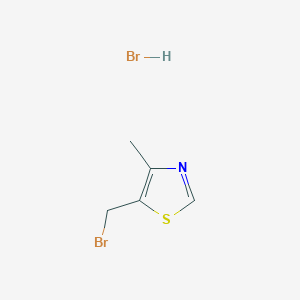
![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2658587.png)
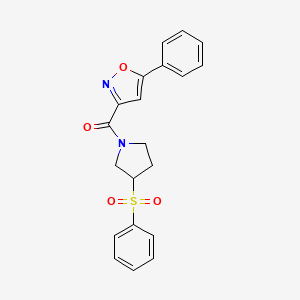
![1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2658591.png)
![2-(2-(Diethylamino)ethyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2658592.png)
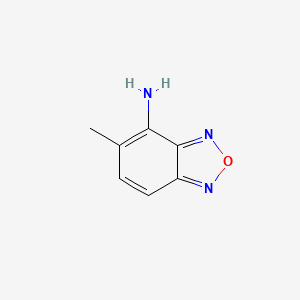
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate](/img/structure/B2658595.png)
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide](/img/structure/B2658596.png)

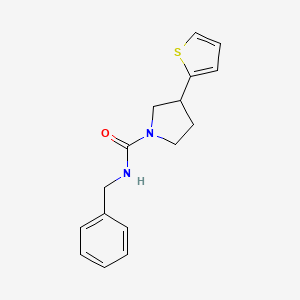
![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)